![molecular formula C32H28F3N5O4 B1434693 N-[(1S)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1434693.png)

N-[(1S)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide

Vue d'ensemble

Description

AMG 487 (S-énantiomère) est un stéréoisomère spécifique d'AMG 487, un composé connu pour son rôle d'antagoniste du récepteur de chimiokine CXCR3. Ce récepteur est impliqué dans diverses réponses immunitaires, faisant d'AMG 487 (S-énantiomère) une molécule importante dans l'étude des maladies inflammatoires et de la modulation du système immunitaire .

Mécanisme D'action

Target of Action

The primary target of the AMG 487 S-enantiomer is the chemokine receptor CXCR3 . This receptor plays a crucial role in the immune response, particularly in the migration and activation of certain immune cells .

Mode of Action

The AMG 487 S-enantiomer acts as an antagonist of the CXCR3 receptor . It inhibits the binding of the chemokines CXCL10 and CXCL11 to CXCR3 , effectively blocking the receptor’s function .

Biochemical Pathways

The CXCR3 receptor pathway responds to CXCL9/Mig, CXCL10/IP-10, and CXCL11/I-TAC . By blocking this receptor, the AMG 487 S-enantiomer disrupts these pathways and their downstream effects, which include various physiological and pathological processes .

Pharmacokinetics

These metabolites covalently modify CYP3A4 Cys239 and cause time-dependent inhibition of the enzyme .

Result of Action

The AMG 487 S-enantiomer significantly affects dendritic cell (DC) maturity in vitro and function, leading to impaired T cell activation . It reduces the expression of co-stimulatory markers on DCs, indicating a semi-mature state of DC . It also promotes the expression of PD-L2 and impairs the ability to induce antigen-specific T cell responses .

Action Environment

It is known that many human cytokines will produce a response in mouse cell lines, and many mouse proteins will show activity on human cells . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by the species-specific environment.

Analyse Biochimique

Biochemical Properties

AMG 487 S-enantiomer plays a crucial role in biochemical reactions by acting as an antagonist to the chemokine receptor CXCR3. This receptor is involved in various immune responses and is expressed on the surface of several cell types, including dendritic cells, activated lymphocytes, macrophages, and natural killer cells . AMG 487 S-enantiomer inhibits the binding of chemokines CXCL10 and CXCL11 to CXCR3 with IC50 values of 8.0 and 8.2 nM, respectively . This inhibition affects the migration and activation of immune cells, thereby modulating inflammatory responses .

Cellular Effects

AMG 487 S-enantiomer has significant effects on various cell types and cellular processes. In dendritic cells, it reduces the expression of co-stimulatory markers, leading to a semi-mature state . When added during the final activation step, AMG 487 S-enantiomer inhibits dendritic cell activation, as evidenced by decreased expression of activation markers . Additionally, it promotes the expression of PD-L2 and impairs the ability of dendritic cells to induce antigen-specific T cell responses . These effects suggest that AMG 487 S-enantiomer can modulate immune cell function and potentially induce a tolerogenic state in dendritic cells .

Molecular Mechanism

The molecular mechanism of AMG 487 S-enantiomer involves its binding to the CXCR3 receptor, thereby blocking the interaction between the receptor and its ligands, CXCL10 and CXCL11 . This binding inhibits CXCR3-mediated cell migration and calcium mobilization . Furthermore, AMG 487 S-enantiomer affects the expression of various genes involved in immune responses, leading to altered cell signaling pathways and reduced inflammatory responses . The compound’s ability to inhibit CXCR3 also impacts the recruitment of immune cells to sites of inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of AMG 487 S-enantiomer can change over time. The compound is stable when stored at -20°C for up to two years and at -80°C for up to three years . In vitro studies have shown that AMG 487 S-enantiomer can maintain its inhibitory effects on dendritic cell activation and function over extended periods .

Dosage Effects in Animal Models

The effects of AMG 487 S-enantiomer vary with different dosages in animal models. In a murine model of metastatic breast cancer, AMG 487 S-enantiomer inhibited the migration of tumor cells and reduced the number of lung metastases . At a concentration of 1 μM, the compound significantly decreased the number of metastases compared to the control group .

Metabolic Pathways

AMG 487 S-enantiomer is primarily metabolized by the cytochrome P450 enzyme CYP3A4 . The metabolism of AMG 487 S-enantiomer results in the formation of several metabolites, including a major pyridyl N-oxide metabolite and a minor O-deethylated metabolite . These metabolites can further undergo biotransformation, leading to the formation of reactive intermediates that may covalently modify CYP3A4 and cause time-dependent inhibition of the enzyme .

Transport and Distribution

Within cells and tissues, AMG 487 S-enantiomer is transported and distributed through various mechanisms. The compound is soluble in DMSO and can be prepared at high concentrations for in vitro studies . Its distribution within tissues is influenced by its interaction with transporters and binding proteins, which can affect its localization and accumulation

Subcellular Localization

The subcellular localization of AMG 487 S-enantiomer is influenced by its chemical properties and interactions with cellular components. The compound is known to localize within specific compartments or organelles, potentially affecting its activity and function . Post-translational modifications and targeting signals may direct AMG 487 S-enantiomer to particular subcellular locations, where it can exert its effects on cellular processes .

Méthodes De Préparation

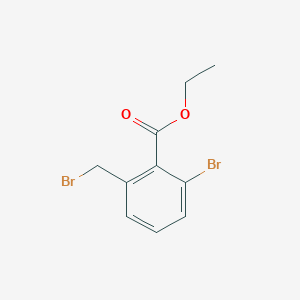

Voies de synthèse et conditions de réaction

La synthèse d'AMG 487 (S-énantiomère) implique plusieurs étapes, commençant par la préparation de la structure de base, suivie par l'introduction de groupes fonctionnels spécifiques pour atteindre la stéréochimie souhaitée. La voie de synthèse comprend généralement:

Formation de la structure de base : Ceci implique la construction de l'échafaudage central par une série de réactions de condensation et de cyclisation.

Introduction de groupes fonctionnels : Des groupes fonctionnels spécifiques sont introduits à l'aide de réactifs comme les agents de trifluorométhylation et les agents d'alkylation.

Résolution des énantiomères : La dernière étape implique la séparation de l'S-énantiomère du mélange racémique à l'aide de techniques de chromatographie chirale ou de cristallisation.

Méthodes de production industrielle

La production industrielle d'AMG 487 (S-énantiomère) suit des voies de synthèse similaires mais à plus grande échelle. Le procédé est optimisé pour le rendement et la pureté, impliquant souvent une synthèse automatisée et des méthodes de purification à haut débit pour garantir la cohérence et l'efficacité .

Analyse Des Réactions Chimiques

Types de réactions

AMG 487 (S-énantiomère) subit diverses réactions chimiques, notamment:

Oxydation : Introduction d'atomes d'oxygène pour former des oxydes ou des hydroxydes.

Réduction : Élimination d'atomes d'oxygène ou ajout d'atomes d'hydrogène pour former des produits réduits.

Substitution : Remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de réactifs nucléophiles ou électrophile.

Réactifs et conditions communs

Oxydation : Réactifs comme le permanganate de potassium ou le trioxyde de chrome en milieu acide.

Réduction : Réactifs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium dans des solvants anhydres.

Substitution : Agents halogénants comme le chlorure de thionyle ou nucléophiles comme l'azoture de sodium dans des solvants aprotiques polaires.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés d'AMG 487 (S-énantiomère) avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour des tests biologiques et un développement supplémentaires .

Applications de la recherche scientifique

AMG 487 (S-énantiomère) a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé outil pour étudier la relation structure-activité des antagonistes du CXCR3.

Biologie : Aide à comprendre le rôle du CXCR3 dans la migration des cellules immunitaires et l'inflammation.

Médecine : Enquêté pour ses effets thérapeutiques potentiels dans le traitement des maladies inflammatoires, des maladies auto-immunes et de certains types de cancer.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant le récepteur CXCR3

Mécanisme d'action

AMG 487 (S-énantiomère) exerce ses effets en se liant au récepteur CXCR3, bloquant ainsi l'interaction entre le récepteur et ses ligands naturels, tels que le CXCL10 et le CXCL11. Cette inhibition empêche les voies de signalisation en aval qui conduisent à la migration et à l'activation des cellules immunitaires, réduisant finalement l'inflammation et la réponse immunitaire .

Applications De Recherche Scientifique

AMG 487 (S-enantiomer) has a wide range of applications in scientific research:

Chemistry: Used as a tool compound to study the structure-activity relationship of CXCR3 antagonists.

Biology: Helps in understanding the role of CXCR3 in immune cell migration and inflammation.

Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, autoimmune disorders, and certain types of cancer.

Industry: Utilized in the development of new drugs targeting the CXCR3 receptor

Comparaison Avec Des Composés Similaires

Composés similaires

AMG 487 (R-énantiomère) : L'R-énantiomère d'AMG 487, qui peut avoir des affinités de liaison et des activités biologiques différentes.

SCH 546738 : Un autre antagoniste du CXCR3 avec une structure chimique différente mais des effets biologiques similaires.

VUF11207 : Un antagoniste non peptidique du CXCR3 utilisé dans des applications de recherche similaires

Unicité

AMG 487 (S-énantiomère) est unique en raison de sa stéréochimie spécifique, qui confère des propriétés de liaison et des activités biologiques distinctes par rapport à son R-énantiomère et à d'autres antagonistes du CXCR3. Cela en fait un outil précieux pour la modulation précise des voies médiées par le CXCR3 .

Propriétés

IUPAC Name |

N-[(1S)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H28F3N5O4/c1-3-43-25-14-10-24(11-15-25)40-30(38-29-27(31(40)42)7-5-17-37-29)21(2)39(20-23-6-4-16-36-19-23)28(41)18-22-8-12-26(13-9-22)44-32(33,34)35/h4-17,19,21H,3,18,20H2,1-2H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQTKNBPCJKRYPA-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2C(C)N(CC4=CN=CC=C4)C(=O)CC5=CC=C(C=C5)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2[C@H](C)N(CC4=CN=CC=C4)C(=O)CC5=CC=C(C=C5)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H28F3N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-nitrobenzo[d]isoxazole-3-carboxylate](/img/structure/B1434612.png)

![3-(piperazin-1-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine](/img/structure/B1434619.png)

![tert-butyl 7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1434630.png)